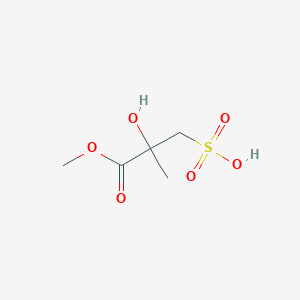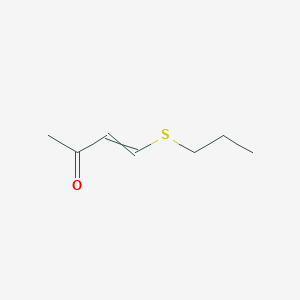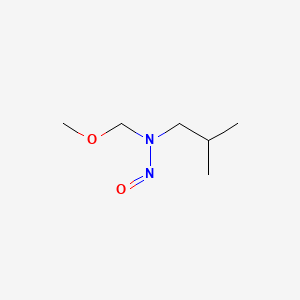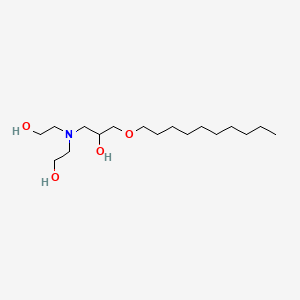
2-Hydroxy-3-methoxy-2-methyl-3-oxopropane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-methoxy-2-methyl-3-oxopropane-1-sulfonic acid is an organic compound with a complex structure that includes hydroxyl, methoxy, methyl, oxo, and sulfonic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methoxy-2-methyl-3-oxopropane-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to introduce the hydroxyl, methoxy, and sulfonic acid groups. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high yield. Techniques such as high-performance liquid chromatography (HPLC) may be employed for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-methoxy-2-methyl-3-oxopropane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the oxo group may produce alcohols.
Applications De Recherche Scientifique
2-Hydroxy-3-methoxy-2-methyl-3-oxopropane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-methoxy-2-methyl-3-oxopropane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially modulating enzyme activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-methoxybenzoic acid: Shares the hydroxyl and methoxy groups but differs in the overall structure.
Pentanoic acid, 2-hydroxy-3-methyl-: Similar in having hydroxyl and methyl groups but lacks the methoxy and sulfonic acid groups.
Methyl 2-hydroxy-2-methyl-3-oxobutyrate: Contains similar functional groups but differs in the carbon backbone.
Uniqueness
2-Hydroxy-3-methoxy-2-methyl-3-oxopropane-1-sulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
65937-92-0 |
|---|---|
Formule moléculaire |
C5H10O6S |
Poids moléculaire |
198.20 g/mol |
Nom IUPAC |
2-hydroxy-3-methoxy-2-methyl-3-oxopropane-1-sulfonic acid |
InChI |
InChI=1S/C5H10O6S/c1-5(7,4(6)11-2)3-12(8,9)10/h7H,3H2,1-2H3,(H,8,9,10) |
Clé InChI |
COKJNZLEPWDHHU-UHFFFAOYSA-N |
SMILES canonique |
CC(CS(=O)(=O)O)(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B14474243.png)

![N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine](/img/structure/B14474254.png)

![5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione](/img/structure/B14474262.png)



![N-[3-(5-Bromofuran-2-YL)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14474290.png)
![Acetic acid, [2-[2-(hexyloxy)ethoxy]ethoxy]-, sodium salt](/img/structure/B14474297.png)


![(4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone](/img/structure/B14474324.png)
![Cyclopropyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14474333.png)
